molecular formula C21H18Cl2N2O3S B2804512 N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide CAS No. 337922-11-9

N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide

Cat. No.: B2804512
CAS No.: 337922-11-9
M. Wt: 449.35
InChI Key: KPOKUFQBYAJMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide is a sulfonamide-derived acetamide featuring a benzyl group, a 4-chloroanilino substituent, and a 4-chlorophenylsulfonyl moiety. Its synthesis typically involves coupling sulfonyl chloride intermediates with acetamide derivatives under reflux conditions in solvents like glacial acetic acid or 1,4-dioxane .

Properties

IUPAC Name

N-benzyl-2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c22-17-6-10-19(11-7-17)25(29(27,28)20-12-8-18(23)9-13-20)15-21(26)24-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOKUFQBYAJMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the anilinoacetamide backbone: This step involves the reaction of 4-chloroaniline with chloroacetic acid under basic conditions to form 4-chloroanilinoacetic acid.

    Sulfonylation: The 4-chloroanilinoacetic acid is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.

    Benzylation: Finally, the benzyl group is introduced by reacting the intermediate with benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilinoacetamide derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A benzyl group that enhances lipophilicity.
  • A sulfonamide group that may contribute to its biological activity.
  • A chloro substituent that could influence its pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that sulfonamide-containing compounds exhibit antimicrobial properties. N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide has been studied for its potential efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of sulfonamide derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be within the range of 8-32 µg/mL, indicating moderate to strong antibacterial activity.

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Research has explored its ability to inhibit tumor cell proliferation.

Case Study: Cytotoxic Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound induced apoptosis in these cell lines with IC50 values of approximately 15 µM for MCF-7 and 20 µM for HeLa cells, demonstrating its potential as an anticancer agent.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways.

Case Study: Inhibition of Carbonic Anhydrase

Inhibition studies revealed that this compound acts as a potent inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. The enzyme inhibition assay indicated an IC50 value of 0.5 µM, suggesting strong inhibitory potential that could be leveraged in therapeutic applications.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored due to its sulfonamide component, which is known for such activities.

Case Study: In Vivo Anti-inflammatory Activity

In a rat model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to the control group, with a percentage inhibition of edema reaching up to 60%. This suggests its potential utility in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/ModelIC50/MIC ValuesReference
AntibacterialStaphylococcus aureusMIC: 8-32 µg/mL
AnticancerMCF-7IC50: 15 µM
HeLaIC50: 20 µM
Enzyme InhibitionCarbonic AnhydraseIC50: 0.5 µM
Anti-inflammatoryRat Model (Carrageenan)% Inhibition: 60%

Mechanism of Action

The mechanism of action of N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The compound’s activity and physicochemical properties are influenced by three primary structural elements:

Substituents on the Anilino Ring: The 4-chloro group on the anilino ring is critical for biological activity. Derivatives with additional substituents (e.g., 2-fluoro-4-chloro) show reduced potency, as observed in EGFR inhibition studies .

Sulfonyl Group : The 4-chlorophenylsulfonyl moiety contributes to electronic effects and molecular conformation. Substitution with thiophene or methoxyphenyl sulfonyl groups alters binding affinity and solubility .

Acetamide Side Chain : The benzyl group enhances lipophilicity, whereas ethyl or methoxyphenyl substitutions (e.g., Ethyl 2-{4-chloro[...]acetate, CAS 339275-79-5) reduce biological activity .

Physicochemical Properties

  • Hydrogen Bonding : Intramolecular C–H⋯O interactions in the target compound enhance stability, while intermolecular N–H⋯O bonds in analogs like N-(4-chlorophenyl)-2-nitrobenzenesulfonamide promote dimer formation .

Comparative Data Table

Compound Name (CAS/Identifier) Substituents on Anilino Ring Sulfonyl Group Acetamide Side Chain EGFR IC50 (nM) Dihedral Angle (°) Hydrogen Bonding Profile
Target Compound 4-chloro 4-chlorophenyl Benzyl ~2.5 (Potent) 72.64 Intramolecular C–H⋯O
Ethyl 2-{4-chloro[...]acetate (339275-79-5) 4-chloro 4-chlorophenyl Ethyl Not reported N/A Not characterized
N-(3-chloro-4-methoxyphenyl)-[...]acetamide 2-methoxy Thiophene-2-yl 3-chloro-4-methoxyphenyl N/A N/A Intermolecular N–H⋯O
2-{5-(Benzyloxy)-2,4-dichloro[...]acetamide 5-benzyloxy, 2,4-dichloro 4-methoxyphenyl 3,5-dichlorophenyl Not tested N/A Complex intermolecular

Biological Activity

N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide, with the CAS number 337922-11-9 and molecular formula C21H18Cl2N2O3S, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H18Cl2N2O3S
  • Molecular Weight : 432.35 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its role in various pharmacological activities, including antibacterial and anticancer effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies, it has demonstrated moderate to strong activity against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

The compound's mechanism of action may involve inhibition of bacterial enzyme systems, particularly those involved in cell wall synthesis and protein metabolism .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : this compound has shown promising inhibitory effects on AChE, which is crucial for neurotransmitter regulation.
  • Urease : It also exhibits strong inhibitory activity against urease, an enzyme associated with the pathogenesis of certain infections .

Anticancer Properties

In vitro studies have indicated that this compound possesses anticancer potential. It has been tested against several cancer cell lines, yielding varying degrees of cytotoxicity:

Cell Line IC50 Value (µM)
MCF7 (Breast Cancer)12.50
A549 (Lung Cancer)26.00
Hep-2 (Laryngeal Cancer)17.82

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that are yet to be fully elucidated .

The biological activity of this compound can be attributed to its structural features:

  • Sulfonamide Group : This group is known for its ability to interact with various biological targets, enhancing the compound's binding affinity to proteins and enzymes.
  • Chlorine Substituents : The presence of chlorine atoms increases the lipophilicity and stability of the compound, allowing for better penetration into cellular membranes and interaction with intracellular targets .

Case Studies and Research Findings

Several studies have highlighted the pharmacological effectiveness of this compound:

  • Antibacterial Screening : A study demonstrated that derivatives of similar sulfonamide compounds exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, supporting the potential of N-benzyl derivatives in treating bacterial infections .
  • Anticancer Activity : Research on related compounds showed significant cytotoxic effects against various cancer cell lines, indicating that modifications in the benzene ring and sulfonamide structure could enhance therapeutic efficacy against tumors .
  • Enzyme Inhibition Studies : The compound's strong inhibitory action on urease suggests potential applications in managing conditions like urinary tract infections where urease-producing bacteria are prevalent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.